![molecular formula C27H33N3O4S B12833172 trans-Methyl 4-(4-(2-(ethyl(3-ethylphenyl)amino)-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamido)cyclohexanecarboxylate](/img/structure/B12833172.png)
trans-Methyl 4-(4-(2-(ethyl(3-ethylphenyl)amino)-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-5-carboxamido)cyclohexanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
glimepiride , belongs to the class of sulfonylurea drugs. Its chemical formula is C24H34N4O5S , and its molecular weight is approximately 490.6 g/mol . Glimepiride is commonly used as an oral antidiabetic medication to manage type 2 diabetes by stimulating insulin secretion from pancreatic beta cells.
Métodos De Preparación
Synthetic Routes:: Glimepiride can be synthesized through several steps. One common synthetic route involves the condensation of 3-ethyl-4-methyl-N-(4-sulfamoylphenyl)butanamide with 2,5-dihydro-4-methyl-2-oxo-1H-pyrrole-1-carboxylic acid. The reaction proceeds under specific conditions, resulting in glimepiride formation.
Industrial Production:: The industrial production of glimepiride typically involves large-scale synthesis using optimized conditions. Precursor compounds are prepared, followed by the key condensation step to yield the final product.
Análisis De Reacciones Químicas
Reactivity:: Glimepiride undergoes various chemical reactions, including oxidation, reduction, and substitution. Notably:
Oxidation: Glimepiride can be oxidized to form its sulfoxide and sulfone derivatives.
Reduction: Reduction of the carbonyl group leads to the formation of the corresponding alcohol.
Substitution: Substitution reactions may occur at the aromatic ring or the amide group.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH).
Substitution: Various nucleophiles (e.g., amines, thiols) can participate in substitution reactions.
Major Products:: The major products depend on the specific reaction conditions. For example, oxidation yields the sulfoxide and sulfone forms of glimepiride.
Aplicaciones Científicas De Investigación
Glimepiride’s applications extend beyond diabetes management:
Chemistry: It serves as a model compound for studying sulfonylureas and their reactivity.
Biology: Researchers investigate its effects on insulin secretion and glucose metabolism.
Medicine: Glimepiride is widely prescribed for type 2 diabetes patients.
Industry: It plays a crucial role in pharmaceutical formulations.
Mecanismo De Acción
Glimepiride stimulates insulin release by binding to ATP-sensitive potassium channels on pancreatic beta cells. This leads to membrane depolarization, calcium influx, and insulin secretion.
Comparación Con Compuestos Similares
Glimepiride stands out due to its potency, longer duration of action, and favorable pharmacokinetics. Similar compounds include other sulfonylureas like glibenclamide (glyburide) and glipizide.
Propiedades
Fórmula molecular |
C27H33N3O4S |
|---|---|
Peso molecular |
495.6 g/mol |
Nombre IUPAC |
methyl 4-[[4-[2-(N,3-diethylanilino)-2-oxoethyl]thieno[3,2-b]pyrrole-5-carbonyl]amino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H33N3O4S/c1-4-18-7-6-8-21(15-18)29(5-2)25(31)17-30-22-13-14-35-24(22)16-23(30)26(32)28-20-11-9-19(10-12-20)27(33)34-3/h6-8,13-16,19-20H,4-5,9-12,17H2,1-3H3,(H,28,32) |
Clave InChI |
NVGBNVFQDQGXIH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)N(CC)C(=O)CN2C3=C(C=C2C(=O)NC4CCC(CC4)C(=O)OC)SC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


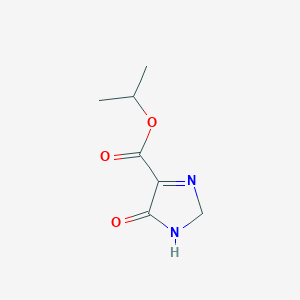


![tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B12833116.png)
![methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;naphthalene-1,5-disulfonic acid](/img/structure/B12833120.png)
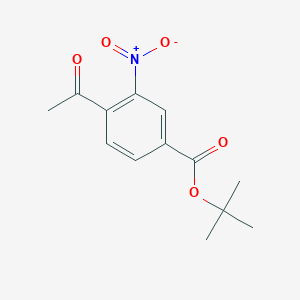
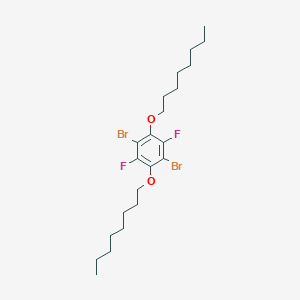
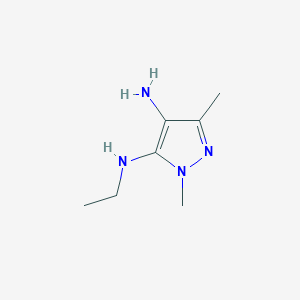
![6-Amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12833168.png)
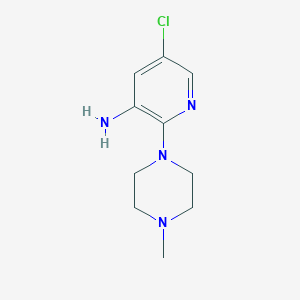
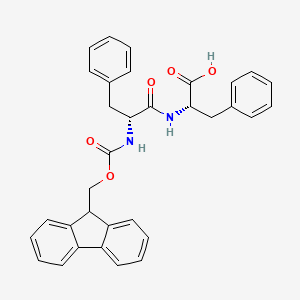


![5-Hydroxy-4,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833195.png)
